molecular formula C12H12N2O2 B7467730 N-ethyl-2-hydroxyquinoline-4-carboxamide

N-ethyl-2-hydroxyquinoline-4-carboxamide

Cat. No.: B7467730
M. Wt: 216.24 g/mol
InChI Key: NGFAWWNMVXAEJK-UHFFFAOYSA-N
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Description

N-ethyl-2-hydroxyquinoline-4-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-hydroxyquinoline-4-carboxamide typically involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-hydroxyquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: N-ethyl-2-hydroxyquinoline-4-carboxamide is unique due to its specific structural features, such as the presence of an ethyl group and a hydroxyl group at specific positions on the quinoline ring. These features contribute to its distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

N-ethyl-2-oxo-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-13-12(16)9-7-11(15)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFAWWNMVXAEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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